3-Cyclopropoxy-5-methoxypyridin-4-amine
Description
3-Cyclopropoxy-5-methoxypyridin-4-amine is a pyridine derivative characterized by a cyclopropoxy group at position 3, a methoxy group at position 5, and an amine group at position 4 of the pyridine ring. The amine group at position 4 provides a reactive site for further chemical modifications, making this compound a candidate for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methoxypyridin-4-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-4-11-5-8(9(7)10)13-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,11) |
InChI Key |
HYIZNHUOURQBII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
O-Alkylation of 3-Hydroxy-5-methoxy-4-aminopyridine
Reaction Mechanism and Conditions
The cyclopropoxy group is introduced via alkylation of a hydroxyl precursor. A representative method involves:
- Substrate : 3-Hydroxy-5-methoxy-4-aminopyridine.
- Reagent : Bromomethylcyclopropane (1.1 eq).
- Base : Cesium carbonate (Cs₂CO₃, 1.5 eq).
- Solvent : Dimethylformamide (DMF).
- Temperature : 80°C, 2–4 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield | >75% |
| Purity (HPLC) | ≥98% |
| Side Products | <5% N-alkylation |
The reaction exploits the nucleophilicity of the hydroxyl group, with Cs₂CO₃ enhancing deprotonation. Preheating the substrate and base in DMF before adding bromomethylcyclopropane minimizes N-alkylation by favoring the alkoxide intermediate.
Nucleophilic Substitution of 3-Chloro-5-methoxy-4-aminopyridine
Two-Step Halogen Replacement
This method substitutes a chloro group with cyclopropoxide:
- Substrate Synthesis : 3-Chloro-5-methoxy-4-nitropyridine is reduced to 4-amino-3-chloro-5-methoxypyridine using hydrogenation (Pd/C, H₂).
- Cyclopropoxy Introduction :
Key Data:
| Parameter | Value |
|---|---|
| Overall Yield | 68% |
| Isolated Purity | 95% |
The chloro group’s electrophilicity facilitates substitution, though competing hydrolysis requires anhydrous conditions.
Suzuki-Miyaura Cross-Coupling
Boronic Acid Coupling
A boronic ester-bearing cyclopropoxy group is coupled to a halopyridine:
- Substrate : 3-Bromo-5-methoxy-4-aminopyridine.
- Reagent : Cyclopropoxyboronic acid pinacol ester (1.5 eq).
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Na₂CO₃ (2.0 eq).
- Solvent : 1,4-Dioxane/water (4:1).
- Temperature : 90°C, 12 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65% |
| Turnover Number | 1,200 |
This method offers regioselectivity but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Comparative Analysis of Methods
Table 1. Method Efficiency and Scalability
| Method | Yield | Cost | Scalability | Key Challenges |
|---|---|---|---|---|
| O-Alkylation | 75–88% | Low | High | Competing N-alkylation |
| Nucleophilic Sub. | 65–68% | Medium | Moderate | Hydrolysis side reactions |
| Suzuki-Miyaura | 60–65% | High | Low | Catalyst cost, oxygen sensitivity |
Optimization Insights :
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-methoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
3-Cyclopropoxy-5-methoxypyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent positions, molecular properties, and inferred reactivity:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Observations
Substituent Position and Reactivity :
- The target compound’s cyclopropoxy group at position 3 distinguishes it from halogenated analogs (e.g., 4-chloro or 5-bromo derivatives). Cyclopropoxy’s steric effects may reduce enzymatic degradation compared to smaller halogens .
- The methoxy group at position 5 in the target compound contrasts with its position in 5-bromo-4-methoxypyridin-3-amine (methoxy at 4), which could alter electronic effects on the pyridine ring’s aromaticity.
Functional Group Impact: Halogens (Cl, Br): Enhance electrophilicity, facilitating nucleophilic substitution or metal-catalyzed cross-coupling reactions. Bromo derivatives (e.g., 5-bromo-4-methoxypyridin-3-amine) are particularly valuable in Suzuki-Miyaura reactions .
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~181.21 g/mol) compared to 4-chloro-5-methoxypyridin-3-amine (158.59 g/mol) suggests increased lipophilicity, which may influence membrane permeability.
Biological and Industrial Relevance :
- Halogenated pyridines (e.g., 5-bromo-4-methoxypyridin-3-amine) are common intermediates in drug synthesis, while cyclopropane-containing compounds (e.g., 1-cyclopropylpyrrolidin-3-amine) are explored for CNS-targeted therapies due to improved blood-brain barrier penetration .
Research Findings and Limitations
- Biological Data: No direct studies on 3-Cyclopropoxy-5-methoxypyridin-4-amine are cited. Inferences are drawn from structurally related compounds, such as the enhanced metabolic stability observed in cyclopropane-containing molecules .
- Evidence Gaps : The provided sources lack detailed spectroscopic data (e.g., NMR, HPLC) or toxicity profiles for the target compound. Further experimental validation is required.
Q & A
Q. What synthetic methodologies are reported for preparing 3-Cyclopropoxy-5-methoxypyridin-4-amine?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core Pyridine Formation : Start with halogenated pyridine derivatives (e.g., 4-aminopyridine) and introduce methoxy groups via nucleophilic substitution under alkaline conditions .
Cyclopropoxy Introduction : Use cyclopropanol derivatives in Mitsunobu reactions or copper-catalyzed coupling to attach the cyclopropoxy group at the 3-position .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Key Challenge: Steric hindrance from the cyclopropoxy group may require optimized reaction temperatures (e.g., 60–80°C) .
Q. Which spectroscopic techniques are essential for characterizing 3-Cyclopropoxy-5-methoxypyridin-4-amine?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and cyclopropoxy (δ ~0.6–1.2 ppm for cyclopropane protons; δ ~4.0 ppm for oxygen-linked CH) .
- ¹³C NMR : Confirm aromatic carbons (δ 140–160 ppm) and cyclopropane carbons (δ 6–12 ppm) .
- IR Spectroscopy : Detect amine (-NH₂, ~3300 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing 3-Cyclopropoxy-5-methoxypyridin-4-amine?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and intermediates for cyclopropoxy introduction .
- Solvent Effects : Conduct COSMO-RS simulations to predict solvent polarity impacts on reaction yields .
- Example Workflow :
Optimize reactant geometries.
Calculate activation energies for competing pathways (e.g., SN2 vs. SNAr mechanisms).
Validate predictions with small-scale experiments .
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Step 1 : Cross-validate data using orthogonal techniques (e.g., 2D NMR vs. X-ray crystallography for regiochemistry confirmation) .
- Step 2 : Analyze impurities via LC-MS to identify byproducts (e.g., incomplete cyclopropoxy substitution or oxidation products) .
- Step 3 : Adjust reaction conditions (e.g., inert atmosphere for amine stability, lower temperature to suppress side reactions) .
Q. What strategies enhance the biological activity of 3-Cyclopropoxy-5-methoxypyridin-4-amine derivatives?
- Methodological Answer :
- Structural Modifications :
Cyclopropoxy Replacement : Test bulkier substituents (e.g., bicyclo[2.2.1] groups) to improve target binding .
Methoxy Position : Synthesize regioisomers (e.g., 5-ethoxy-3-cyclopropoxy) to assess steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
